N'-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide
Overview
Description
N’-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are a class of compounds characterized by the presence of an azomethine group (-C=N-). These compounds are known for their ability to form stable complexes with transition metals and have a wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and materials science .
Preparation Methods
The synthesis of N’-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation of pyridine-3-carbohydrazide with 4-ethoxy-3-iodo-5-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered and recrystallized from ethanol to obtain the pure compound .
Chemical Reactions Analysis
N’-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to form stable complexes with metal ions, which can enhance its biological activity.
Coordination Chemistry: It is used as a ligand in the synthesis of metal complexes, which have applications in catalysis and materials science.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological targets, such as enzymes and DNA, leading to various biological effects. The compound’s azomethine group plays a crucial role in its binding to metal ions and subsequent biological activity .
Comparison with Similar Compounds
N’-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of the ethoxy, iodo, and methoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. Similar compounds include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds also belong to the Schiff base hydrazone class and share similar structural features but differ in their substituents, which can lead to variations in their properties and applications .
Properties
IUPAC Name |
N-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylideneamino]pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16IN3O3/c1-3-23-15-13(17)7-11(8-14(15)22-2)9-19-20-16(21)12-5-4-6-18-10-12/h4-10H,3H2,1-2H3,(H,20,21)/b19-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYKJFBDPWQLNP-DJKKODMXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C=NNC(=O)C2=CN=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1I)/C=N/NC(=O)C2=CN=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16IN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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